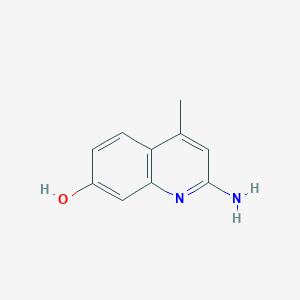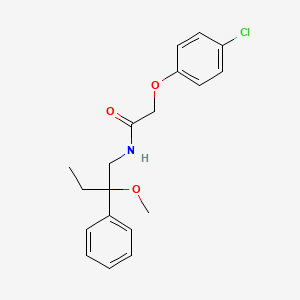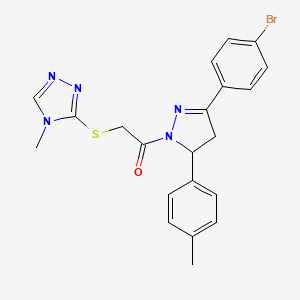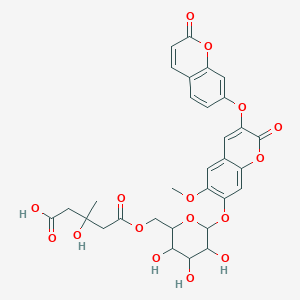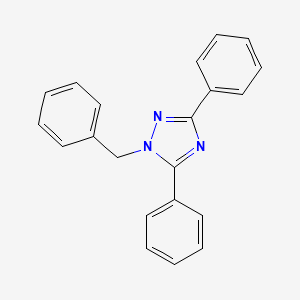
1-Benzyl-3,5-diphenyl-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Benzyl-3,5-diphenyl-1,2,4-triazole” is a derivative of 1,2,4-triazole, a class of heterocyclic compounds. These compounds contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . The molecular formula of “this compound” is C21H17N3 .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “this compound”, involves various techniques. One method involves the annulation of nitriles with hydrazines . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .
Molecular Structure Analysis
The molecular structure of “this compound” is confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The average mass of the molecule is 311.380 Da, and the monoisotopic mass is 311.142242 Da .
Aplicaciones Científicas De Investigación
Corrosion Inhibition
1-Benzyl-3,5-diphenyl-1,2,4-triazole has been studied for its role in corrosion inhibition. It's shown to be effective in preventing the corrosion and dissolution of mild steel in hydrochloric acid solutions. The compound acts as a mixed-type inhibitor, offering up to 98% inhibition efficiency. Its adsorption on steel surfaces follows the Langmuir adsorption isotherm model, indicating a consistent and predictable interaction pattern (Bentiss et al., 2000).
Photolysis in Alcohols
The compound undergoes interesting reactions under photolysis in alcohols. Studies demonstrate that irradiation of related compounds in alcohols leads to heterolytic addition to the C=N bond, followed by cycloelimination. This process yields products like benzoic acid ester and benzonitrile imine, which further react to form derivatives including this compound (Tsuge et al., 1977).
Molecular Structure Analysis
The molecular structure of related triazole compounds has been characterized through various techniques like IR, NMR, HRMS spectra, and X-ray diffraction. These studies are crucial in understanding the crystal and molecular structure, aiding in the development of new compounds with desired properties (Xin, 2011).
Biological Activity
1,2,4-triazoles, a category to which this compound belongs, display significant biological activities. They play a vital role in clinical drugs due to their hydrogen bonding, solubility, dipole character, and rigidity. These properties make them attractive candidates for developing new pharmaceuticals (Prasad et al., 2021).
Antifungal and Antitubercular Agents
Compounds incorporating 1,2,4-triazole structures have shown potential as antifungal and antitubercular agents. Their synthesis and biological evaluation suggest promising activities against specific bacterial and fungal strains, making them valuable in the field of medicinal chemistry (Nikalje et al., 2015; Krishna et al., 2014).
Propiedades
IUPAC Name |
1-benzyl-3,5-diphenyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3/c1-4-10-17(11-5-1)16-24-21(19-14-8-3-9-15-19)22-20(23-24)18-12-6-2-7-13-18/h1-15H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBNUFKUFGQVQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2715306.png)

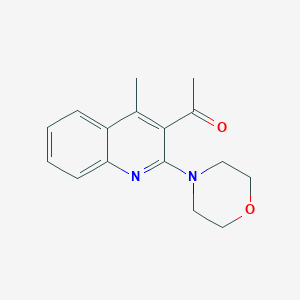
![Ethyl 5-chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B2715312.png)
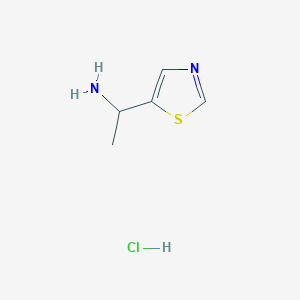
![[3-Amino-5-[(4-fluorophenyl)amino]-4-(phenylsulfonyl)-2-thienyl](1,3-benzodioxol-5-yl)methanone](/img/structure/B2715317.png)
